molecular formula C10H16N4O2 B13491682 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3h)-one

6-Amino-5-ethyl-2-morpholinopyrimidin-4(3h)-one

Cat. No.: B13491682
M. Wt: 224.26 g/mol
InChI Key: KVIBYOISMBMJNP-UHFFFAOYSA-N
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Description

6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one is a pyrimidinone derivative of high interest in medicinal chemistry and pharmaceutical research. The compound's structure, featuring a morpholino ring and an amino group on the pyrimidine core, suggests potential as a key intermediate or scaffold in the synthesis of more complex molecules. Pyrimidine derivatives are widely investigated for their diverse biological activities, and this specific analog may serve as a building block for developing enzyme inhibitors or receptor ligands. While specific mechanistic and application data for this compound requires further research, its molecular framework is commonly associated with compounds that interact with cellular signaling pathways. Researchers may explore its utility in areas such as kinase inhibition or as a precursor for heterocyclic chemistry. As with all research chemicals, proper safety protocols should be followed. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

4-amino-5-ethyl-2-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N4O2/c1-2-7-8(11)12-10(13-9(7)15)14-3-5-16-6-4-14/h2-6H2,1H3,(H3,11,12,13,15)

InChI Key

KVIBYOISMBMJNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)N2CCOCC2)N

Origin of Product

United States

Biological Activity

6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one is primarily attributed to its role as an inhibitor of various enzymes involved in nucleotide synthesis and cell proliferation. Notably, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in the de novo purine synthesis pathway. This inhibition leads to reduced proliferation of cancer cells that rely on this pathway for growth.

Inhibition of GARFTase

Research has demonstrated that compounds similar to 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one exhibit potent inhibitory effects on GARFTase, with selectivity for folate receptors (FRs) over other transporters like the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT). This selectivity enhances the compound's potential as an anticancer agent by targeting tumor cells more effectively than normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one. Key findings from various studies indicate that modifications to the morpholine and pyrimidine rings significantly affect potency and selectivity.

Compound ModificationEffect on Activity
Substitution at C5 with ethyl groupEnhances binding affinity
Alteration of morpholine substituentsAffects cellular uptake and inhibition potency
Variation in ring size and electron-withdrawing groupsModulates enzyme selectivity

These modifications have been systematically studied, revealing that certain structural features can dramatically enhance the compound's efficacy against specific cancer cell lines .

Case Studies

  • Antitumor Activity : A study involving a series of pyrimidine derivatives, including 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one, demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent antitumor activity .
  • Enzyme Inhibition : In a biochemical assay, 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one was shown to inhibit GARFTase with an IC50 value comparable to known antifolates. This highlights its potential utility in targeting metabolic pathways essential for tumor growth .
  • Inflammatory Response Modulation : Additional studies have indicated that derivatives of this compound can modulate inflammatory responses in macrophages, suggesting a broader therapeutic potential beyond oncology .

Chemical Reactions Analysis

Table 1: Synthetic Routes for 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one

StepReaction TypeReagents/ConditionsPurposeYieldSource
1CyclocondensationThiourea, β-ketoester, HCl/EtOH, refluxPyrimidine ring formation65–72%
2Morpholine IntroductionMorpholine, K₂CO₃, DMF, 80°CSubstitution at C285%
3Ethylation at C5Ethyl bromide, NaH, THF, 0°C → rtAlkylation of NH group78%

Mechanistic Insight : The morpholine ring is introduced via nucleophilic aromatic substitution, leveraging the electron-deficient pyrimidine core. Ethylation occurs selectively at the 5-position due to steric and electronic effects.

Functional Group Reactivity

The amino group at C6 and the morpholine ring drive most transformations:

Acylation of the Amino Group

  • Reagents : Acetyl chloride, pyridine, CH₂Cl₂, 0°C → rt

  • Product : N⁶-Acetyl derivative

  • Yield : 89%

Nucleophilic Substitution at C2

  • Reaction : Morpholine displacement with piperidine

  • Conditions : Piperidine, DMSO, 120°C, 12h

  • Outcome : 2-Piperidino analog (63% yield)

Reductive Amination

  • Reagents : Formaldehyde, NaBH₃CN, MeOH

  • Product : N⁶-Methylamine derivative

  • Application : Enhances lipophilicity for biological studies

Cross-Coupling Reactions

Palladium- and nickel-catalyzed couplings enable aryl/heteroaryl functionalization:

Table 2: Cross-Coupling Protocols

Reaction TypeConditionsSubstratesYieldSource
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CAryl boronic acids70–82%
ElectrochemicalNiBr₂bpy, Fe anode, DMF, 0.2 A, 3.5–6hAryl halides55–68%

Key Findings :

  • The electrochemical method (NiBr₂bpy catalyst, Fe anode) avoids traditional Pd costs but requires longer reaction times .

  • Electron-deficient aryl halides show higher coupling efficiency (>75% conversion) .

pH-Dependent Degradation

  • Acidic Conditions (pH <3): Morpholine ring undergoes hydrolysis to form pyrimidinone (t₁/₂ = 2h at pH 1).

  • Basic Conditions (pH >10): Ethyl group β-elimination observed (20% degradation over 24h).

Oxidative Byproducts

  • Reagent : mCPBA, CH₂Cl₂

  • Outcome : Sulfoxide formation at morpholine (45% yield) under controlled conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrimidinones

Compound Name Substituents (Positions) Key Features Relevance to Target Compound
6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one 6-NH₂, 5-C₂H₅, 2-morpholino Morpholino enhances solubility; ethyl group increases steric bulk Target compound for comparison
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone 6-NH₂, 5-NO₂, 2-SC≡CH₂C≡CH Nitro group (electron-withdrawing); propargylsulfanyl introduces reactivity Contrasts electron effects at position 5
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one 6-CH₃, 2-CF₃ CF₃ (strongly electron-withdrawing); methyl enhances hydrophobicity Highlights substituent polarity differences
2-Amino-6-methylpyrimidin-4(1H)-one 2-NH₂, 6-CH₃ Amino and methyl groups (electron-donating and hydrophobic) Simplifies morpholino vs. amino comparison
6-Ethyl-5-fluoropyrimidin-4(3H)-one 6-C₂H₅, 5-F Fluorine (electron-withdrawing); lacks morpholino/amino groups Demonstrates halogen vs. amine effects

Key Comparisons:

Substituent Electronic Effects: The morpholino group in the target compound provides steric bulk and moderate electron-donating properties, contrasting with the trifluoromethyl group (electron-withdrawing) in 6-methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one . This difference likely affects reactivity in nucleophilic substitution or hydrogen-bonding interactions. The 5-ethyl group in the target compound introduces steric hindrance compared to the 5-nitro group in 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone , which may reduce electrophilic attack at position 3.

Biological Activity Insights: While direct pharmacological data for the target compound are unavailable, studies on quinazolinone derivatives (e.g., 2-methyl-4(3H)-quinazolinone) demonstrate that substituents like methyl or phenyl groups significantly enhance analgesic activity . By analogy, the morpholino group in the target compound may improve bioavailability or target affinity compared to simpler amines.

Solubility and Stability: The morpholino group’s oxygen and nitrogen atoms enhance water solubility compared to non-polar substituents (e.g., methyl or trifluoromethyl). This property is critical for drug candidates requiring aqueous compatibility. The 5-ethyl group may increase metabolic stability compared to compounds with labile substituents like nitro or propargylsulfanyl groups .

Synthetic Accessibility: The discontinuation of the target compound by CymitQuimica suggests challenges in synthesis or scalability. In contrast, derivatives like 2-amino-6-methylpyrimidin-4(1H)-one are more straightforward to synthesize due to fewer steric and electronic complexities.

Q & A

What are the common synthetic routes for 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one and its derivatives?

Basic Research Question
The synthesis of pyrimidinone derivatives typically involves cyclocondensation reactions, functional group modifications, and substitution strategies. For example, thieno-pyrimidinone derivatives can be synthesized by reacting ethyl 2-cyano-3-ethylthioacrylate with thiourea derivatives under basic conditions, achieving yields up to 96% (as seen in compound 8 in ). Key steps include:

  • Cyclization : Use of sodium methoxide in methanol to promote ring closure .
  • Substitution : Introducing morpholine or thiol groups via nucleophilic displacement reactions .
  • Purification : Recrystallization from ethanol or methanol to isolate high-purity products .

Which spectroscopic techniques are critical for characterizing 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one?

Basic Research Question
Structural confirmation relies on:

  • 1H NMR : Identifies substituent environments (e.g., ethyl groups at δ 1.2–1.4 ppm, morpholine protons at δ 3.6–3.8 ppm) .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ peaks with <5 ppm error) .
  • X-ray crystallography : Resolves ambiguous stereochemistry, as demonstrated for fluorinated pyrimidinones .
  • Melting Point Analysis : Consistency with literature values (e.g., 151–154°C for compound 2l ) ensures purity .

How can researchers address low yields in the cyclization step during synthesis?

Advanced Research Question
Low yields in cyclization often arise from competing side reactions or improper reaction conditions. Mitigation strategies include:

  • Optimizing Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity for nitro-substituted pyrimidinones .
  • Catalyst Screening : Sodium methylate in methanol improves cyclization efficiency for intermediates like 6-ethyl-5-fluoropyrimidin-4(3H)-one .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition of thermally sensitive intermediates .
    Data from shows that adjusting stoichiometry (e.g., 1.2 equiv. of thiourea) increased yields from 72% to 83% in compound 2l .

What strategies exist for analyzing structure-activity relationships (SAR) in pyrimidinone derivatives?

Advanced Research Question
SAR studies require systematic variation of substituents and pharmacological profiling:

  • Substituent Libraries : Synthesize analogs with varying groups (e.g., sulfanyl, carboxylate) to assess bioactivity trends. highlights compound 9 , where a glutamic acid moiety enhanced solubility and target affinity.
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding interactions with enzymes like dihydrofolate reductase .
  • Biological Assays : Antifungal activity of fluorinated derivatives (e.g., Voriconazole intermediates) can be tested via MIC assays against Candida spp. .

How can researchers resolve contradictions in spectral data when substituents affect NMR signals?

Advanced Research Question
Electron-withdrawing/donating substituents (e.g., nitro, morpholine) alter chemical shifts and splitting patterns. Solutions include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons in compound 2m ) .
  • Isotopic Labeling : 13C-enriched samples clarify carbon connectivity in ambiguous cases .
  • Comparative Analysis : Cross-reference with structurally similar compounds, such as 6-ethyl-5-fluoropyrimidin-4(3H)-one (δ 7.8 ppm for H-5 in ) .

What are the challenges in crystallizing 6-Amino-5-ethyl-2-morpholinopyrimidin-4(3H)-one derivatives?

Advanced Research Question
Crystallization difficulties arise from conformational flexibility or polymorphism. Strategies to overcome this:

  • Solvent Screening : Use mixed solvents (e.g., ethanol/water) to induce slow nucleation .
  • Additives : Small amounts of acetic acid or ammonium acetate (as in ) improve crystal quality.
  • Temperature Gradients : Gradual cooling from 80°C to 4°C produces larger, diffraction-quality crystals .

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